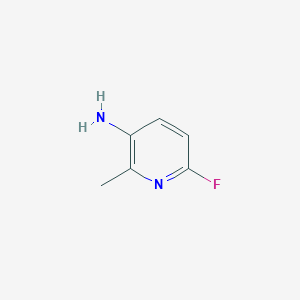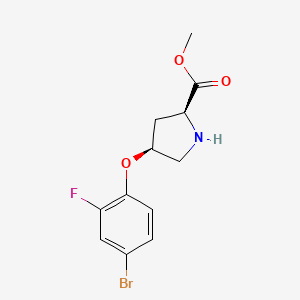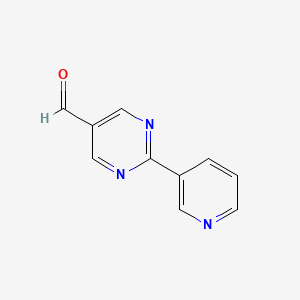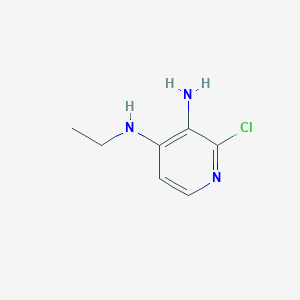![molecular formula C14H18ClNO4 B1326487 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride CAS No. 1135231-29-6](/img/structure/B1326487.png)
4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan and phenol derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-Phenyl-3-furoxancarbonitrile involves the release of nitric oxide under the action of thiol cofactors, which is significant for its biological evaluation . Similarly, the synthesis of various 4-aminophenol derivatives has been achieved, and these compounds have been characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . These methods could potentially be applied to the synthesis and characterization of "4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride".
Molecular Structure Analysis
The molecular structure of phenol derivatives can be complex, with various substituents affecting their geometry and properties. For example, the molecular structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol has been determined using single-crystal X-ray diffraction, revealing the planarity of the benzene ring system and the dihedral angles with the pyrazole rings . This information is valuable for understanding the molecular geometry of similar compounds, including the one of interest.
Chemical Reactions Analysis
The reactivity of furan and phenol derivatives towards different types of chemical reactions can provide insights into their potential applications. The Paternò-Büchi reaction of benzo[b]furan derivatives, for example, leads to the formation of 3-benzofurylmethanol derivatives upon irradiation with benzaldehyde or benzophenone . This type of photochemical reactivity could be relevant when considering the reactivity of "4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride" under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives are influenced by their molecular structure. The luminescent property of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol has been investigated, indicating potential applications in materials science . Additionally, the biological evaluation of 4-Phenyl-3-furoxancarbonitrile shows high vasodilatory activity and inhibition of platelet aggregation, which are significant for medicinal chemistry . The antimicrobial and antidiabetic activities of synthesized 4-aminophenol derivatives also highlight the importance of these properties in drug development .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has shown that derivatives of furan compounds, similar in structure to 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride, exhibit significant antimicrobial and antifungal properties. Patani and Hathi (2010) synthesized Schiff base complexes derived from 2-furancarboxaldehyde and N-methyl-2-amino phenol, which were characterized and evaluated for antimicrobial activity (Patani & Hathi, 2010). Similarly, Moorthy et al. (2017) prepared a series of Schiff bases based on a 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol scaffold showing antifungal activity against Candida albicans (Moorthy et al., 2017).
Radical Scavenging and Antioxidative Role
Tang and Liu (2008) explored the quantitative structure–activity relationship (QSAR) of hydroxyl‐substituent Schiff bases in protecting human erythrocytes against radical-induced hemolysis, indicating potential applications in treating radical-related diseases (Tang & Liu, 2008).
Synthesis and Characterization of Novel Compounds
Several studies focused on the synthesis and characterization of novel compounds utilizing furan derivatives. For instance, Mao and Mathey (2011) investigated the conversion of furans into phosphinines, showcasing the versatility of furan compounds in organic synthesis (Mao & Mathey, 2011). Kalantzi et al. (2021) synthesized hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans for the development of aptamers for photonic biosensor applications, highlighting the application of these compounds in environmental monitoring (Kalantzi et al., 2021).
Photonic Biosensor Development
The synthesis of hydroxy-substituted derivatives and their application in the development of selective DNA aptamers for photonic biosensors was explored, indicating the potential of furan derivatives in biosensor technology for detecting environmental pollutants (Kalantzi et al., 2021).
Propiedades
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.ClH/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11;/h3-7,15-16H,8-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHBUKWARGCBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)


![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)







![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)